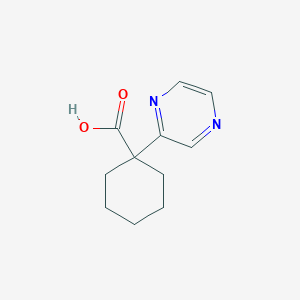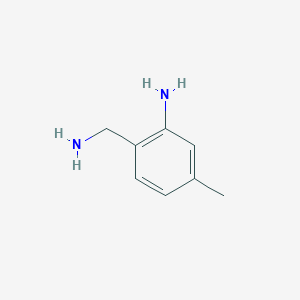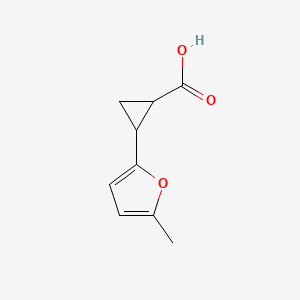
Methyl (R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a hydroxypropanoate backbone and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is methyl (3R)-3-(3,4-dimethoxyphenyl)-3-oxopropanoate.
Reduction: The major product is methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: The major products depend on the substituents introduced, such as brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism of action of methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3R)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate: This compound has hydroxyl groups instead of methoxy groups on the phenyl ring.
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-oxopropanoate: This compound has a ketone group instead of a hydroxy group on the propanoate backbone.
Uniqueness
Methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both methoxy groups and a hydroxy group, which confer distinct chemical properties and reactivity. These functional groups allow for a wide range of chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C12H16O5 |
|---|---|
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
methyl (3R)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9,13H,7H2,1-3H3/t9-/m1/s1 |
Clave InChI |
SHFROUGGNHDEIJ-SECBINFHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@@H](CC(=O)OC)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(CC(=O)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)

![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)

![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)


